

MHY 553 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MHY 553	
Cat. No.:	B3054977	Get Quote

MHY 553 Technical Support Center

Welcome to the technical support center for **MHY 553**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of **MHY 553**, with a focus on understanding its mechanism of action and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is MHY 553 and what is its primary mechanism of action?

MHY 553, also known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel synthetic agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] It has been shown to be selective for PPARα over other PPAR subtypes (PPARβ and PPARγ).[1] Upon binding, **MHY 553** promotes the translocation of PPARα to the nucleus, where it activates the transcription of target genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[1][2] This activity makes it a compound of interest for studying hepatic steatosis and age-related metabolic conditions.[1][2]

Q2: Besides PPARα activation, what other biological activities have been reported for **MHY 553**?

MHY 553 has been reported to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and peroxynitrite.[3] It also shows anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway and downregulating the mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling cascade.[3] These anti-inflammatory



actions are believed to be mediated through its activation of PPARα.[1][3] Additionally, **MHY 553** has been noted as a tyrosinase inhibitor.[3]

Q3: What are the potential "off-target" effects of MHY 553 I should be aware of?

Currently, there is no publicly available broad-panel screening data for **MHY 553** against a wide range of kinases, GPCRs, or other receptors. The term "off-target" in the context of **MHY 553** often refers to its effects on signaling pathways like NF-κB and MAPK. While these are downstream of the intended PPARα activation, it is crucial to confirm this link in your specific experimental system. An unexpected or disproportionate effect on these pathways could indicate a true off-target interaction. See the troubleshooting guide below for protocols on how to investigate this.

Q4: Are there known experimental artifacts associated with **MHY 553**?

As a phenolic compound, **MHY 553** has the potential to exhibit autofluorescence, which can interfere with fluorescence-based assays.[4] It is recommended to run proper controls, including wells with **MHY 553** alone, to quantify any intrinsic fluorescence at the excitation and emission wavelengths of your assay. See the troubleshooting section for more details.

Quantitative Data Summary

The following tables summarize the available quantitative data for **MHY 553** to facilitate experimental design.

Table 1: Binding Affinity of MHY 553 and Other PPARα Agonists

Compound	Target	Binding Energy (kcal/mol)
MHY 553	PPARα	-8.7[1]
WY14643 (Reference Agonist)	PPARα	-8.0[1]
Fenofibrate (Reference Agonist)	PPARα	-7.4[1]

Table 2: Biological Activity and Selectivity of MHY 553

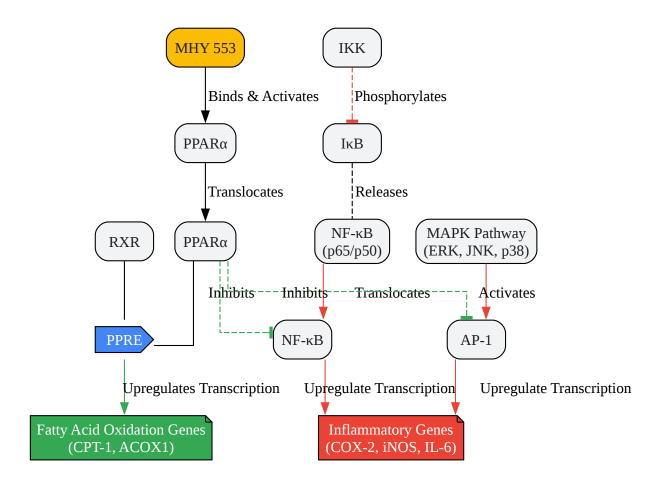


Activity	Assay System	Observation
PPARα Activation	PPRE-Luciferase Assay in HepG2 cells	Increased transcriptional activity, comparable to WY14643 and fenofibrate.[1]
PPARβ Selectivity	Western Blot & Luciferase Assay in HepG2 cells	No significant effect on PPARβ nuclear distribution or transcriptional activity.[1]
PPARγ Selectivity	Western Blot & Luciferase Assay in HepG2 cells	No significant effect on PPARy nuclear distribution or transcriptional activity.[1]
Hepatic Steatosis	LXR Agonist-induced HepG2 cells	Inhibition of triglyceride accumulation.[1][2]
Anti-inflammatory Effect	Aged Rat Skin & Fibroblast Cells	Suppression of NF-κB, COX-2, iNOS, IL-1β, and IL-6 expression.[3]

Troubleshooting Guides Issue 1: Unexpected Phenotype or Suspected Off-Target Effect

You observe a cellular phenotype that is not readily explained by PPAR α activation, or you wish to confirm that the observed effects on pathways like NF- κ B or MAPK are indeed on-target.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- To cite this document: BenchChem. [MHY 553 off-target effects in experiments].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054977#mhy-553-off-target-effects-in-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com